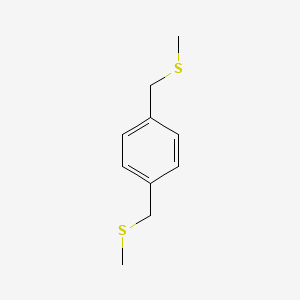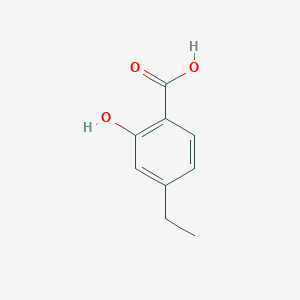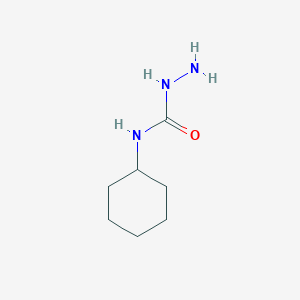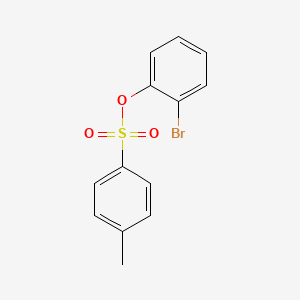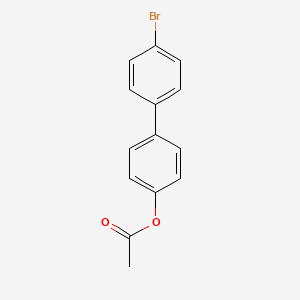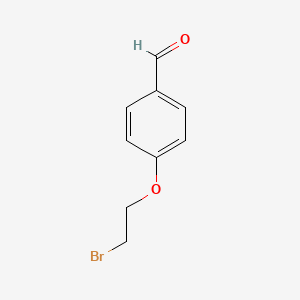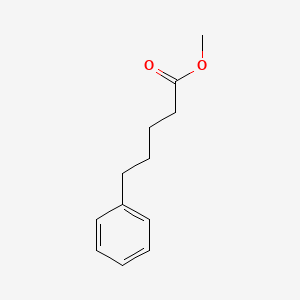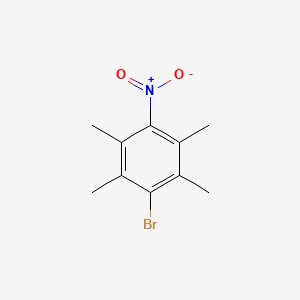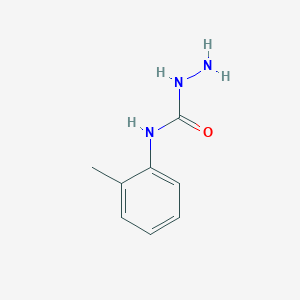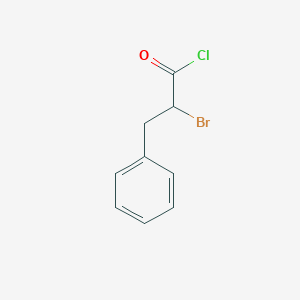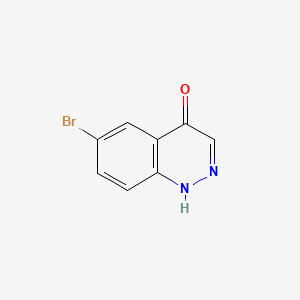
6-Bromocinnolin-4-ol
Übersicht
Beschreibung
6-Bromocinnolin-4-ol is a compound that likely shares chemical properties with the broader family of brominated cinnolinols. These compounds are of interest due to their potential biological activities and applications in chemical synthesis. The bromine substituent on the cinnolinol core can significantly influence the molecule's reactivity, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of similar brominated heterocycles often involves regioselective halogenation, cyclization reactions, or nucleophilic substitution methods. For example, the regioselective intramolecular ring closure and nucleophilic substitution strategies have been applied to synthesize complex structures from simpler precursors, highlighting methodologies that could be adapted for synthesizing 6-Bromocinnolin-4-ol (B. M. Malle, I. Lundt, T. Wrodnigg, 2008).
Molecular Structure Analysis
The molecular structure of brominated cinnolinols, including 6-Bromocinnolin-4-ol, can be elucidated using spectroscopic methods (IR, NMR) and X-ray crystallography. These techniques provide insights into the arrangement of atoms, molecular conformation, and the presence of intramolecular interactions. For instance, X-ray diffraction studies offer detailed views of molecular structures and can help determine the exact placement of the bromine atom in the cinnolinol core.
Chemical Reactions and Properties
Brominated heterocycles like 6-Bromocinnolin-4-ol are prone to undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. These reactions can lead to the formation of various derivatives with potential biological activities. The compound's reactivity towards different nucleophiles, including amines and alcohols, can thus be exploited in synthetic chemistry to create a diverse set of molecules (N. Danilkina et al., 2019).
Wissenschaftliche Forschungsanwendungen
Fluorescent Sensor for Aluminum Ion Detection
6-Bromocinnolin-4-ol derivatives have been explored for their potential as fluorescent sensors. Specifically, a study by Yadav and Singh (2018) discusses the development of a sensor for selective recognition of aluminum ions. This sensor exhibits an "OFF-ON type" mode in the presence of Al3+ ions and demonstrates high sensitivity and good association constant. Its utility extends to bacterial cell imaging and logic gate applications, showcasing the compound's versatility in biochemical and electronic applications (Yadav & Singh, 2018).
Palladium-Catalyzed Reactions
Research by Ames and Bull (1982) highlights the use of 6-Bromocinnolin-4-ol derivatives in palladium-catalyzed reactions. These reactions are pivotal in synthesizing various organic compounds, indicating the compound's significance in organic chemistry and pharmaceutical synthesis (Ames & Bull, 1982).
Synthesis of Quinoline Derivatives
The compound has been utilized in the synthesis of quinoline derivatives, as described in a study focusing on the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. This process is fundamental in creating building blocks for more complex chemical entities, useful in various chemical and pharmaceutical applications (Wlodarczyk et al., 2011).
Synthesis of Pyrazolo[3,4-d]pyrimidine Ribonucleosides
In medicinal chemistry, 6-Bromocinnolin-4-ol derivatives have been implicated in the synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides, which were tested for biological activity against certain viruses and tumor cells. This indicates its role in developing potential therapeutic agents (Petrie et al., 1985).
Antituberculosis Activity
A study by Omel’kov et al. (2019) mentions the synthesis of 6-Bromoquinolin-4-ol derivatives with significant antituberculosis activity. One derivative is in the final stage of clinical trials, underscoring its potential in addressing tuberculosis (Omel’kov et al., 2019).
Inhibitors of Tyrosine Kinases
6-Bromocinnolin-4-ol derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. This research opens pathways for developing new anticancer therapies (Tsou et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-1H-cinnolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMHMZLZLNLBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236514 | |
| Record name | 6-Bromo-4-cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromocinnolin-4-ol | |
CAS RN |
876-88-0 | |
| Record name | 6-Bromo-4-cinnolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 876-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-4-cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-4-CINNOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VXF8HBE3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

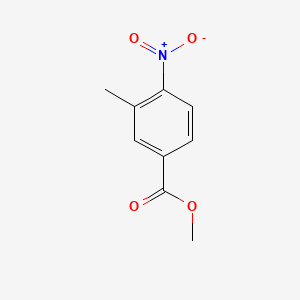
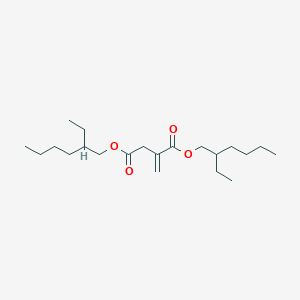
![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)
